
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine and methyl groups, as well as a phenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylthiophene with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Grignard Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-3,5-dimethylthiophen-2-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.
(4-Chloro-3,5-dimethylthiophen-2-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C13H13ClOS |
|---|---|
Peso molecular |
252.76 g/mol |
Nombre IUPAC |
(4-chloro-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13ClOS/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clave InChI |
GLYRWTSVZVXVOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Cl)C)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

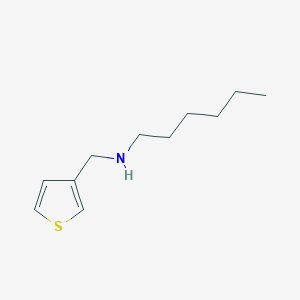
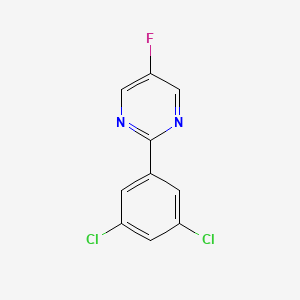
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)

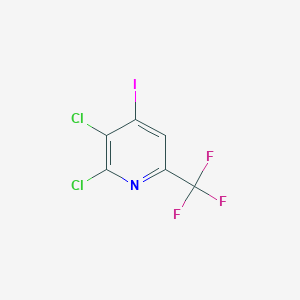
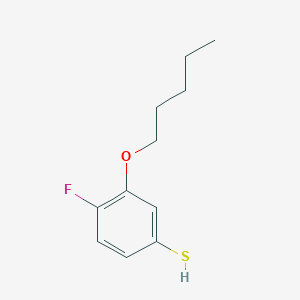
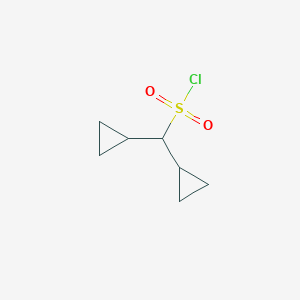
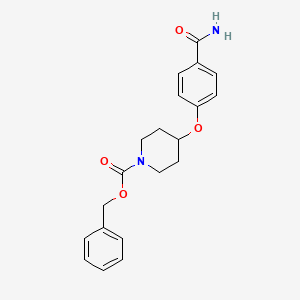
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

